2-Hydroxy-5-propanamidobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588219 | |
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93968-80-0 | |
| Record name | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93968-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 5 Propanamidobenzoic Acid and Its Structural Analogues
Established Synthetic Pathways and Precursor Chemistry
The synthesis of 2-Hydroxy-5-propanamidobenzoic acid is fundamentally a two-stage process: the construction of a functionalized aromatic core followed by the formation of an amide linkage. This approach relies on well-established reactions in organic chemistry.
Multi-step Reaction Sequences for Aromatic Ring Functionalization
The primary precursor for the target molecule is 2-hydroxy-5-aminobenzoic acid. The synthesis of this key intermediate can be achieved through several methods, with the Kolbe-Schmitt reaction being a prominent pathway. google.com This reaction involves the carboxylation of p-aminophenol under pressure and high temperature.
A typical sequence for obtaining the aromatic core is as follows:
Kolbe-Schmitt Reaction: p-Aminophenol is reacted with carbon dioxide under high pressure (1.0–3.0 MPa) and temperature (180–220 °C) to yield 2-hydroxy-5-aminobenzoic acid. google.com The use of a catalytic carrier like sodium chloride or potassium chloride can improve heat transfer and increase yield. google.com
Purification: The resulting product is then purified through acidification and filtration to isolate the 2-hydroxy-5-aminobenzoic acid solid. google.com
Alternative historical methods for synthesizing 2-hydroxy-5-aminobenzoic acid include starting from aniline, which involves a lengthy route with lower yields, or the reduction of 5-nitrosalicylic acid, a process that often suffers from isomer formation and significant waste from nitric acid and iron powder. google.com
Another related multi-step synthesis for a structural analogue, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, starts from 2-hydroxyphenylacetic acid and involves a sequence of methylation, Rieche formylation, Aldol-type condensation, and reduction, highlighting the modularity of functionalizing phenolic acids. unl.pt
Amide Bond Formation Strategies in this compound Synthesis
Once the 2-hydroxy-5-aminobenzoic acid precursor is obtained, the final step is the formation of the amide bond at the C-5 amino group. This is a standard transformation in organic synthesis, and several strategies can be employed:
Acylation with an Acyl Halide: The most straightforward method involves reacting the amino group of 2-hydroxy-5-aminobenzoic acid with propanoyl chloride or bromide. This reaction is typically performed in the presence of a base to neutralize the resulting hydrohalic acid.
Acylation with an Anhydride (B1165640): Propanoic anhydride can be used as the acylating agent, often with a catalytic amount of acid or base. This method avoids the generation of corrosive hydrogen halides.
Carboxylic Acid Coupling: Propanoic acid can be coupled directly with the amine using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov
It is important to note that in the synthesis of related peptidomimetics containing α-hydroxy-β-amino acids, the presence of an unprotected α-hydroxyl group can sometimes lead to side reactions, such as the formation of homobislactones, which can lower the yield of the desired amide product. nih.gov While this compound does not have this specific structure, careful control of reaction conditions is always crucial to maximize the yield of the target amide.
Novel and Efficient Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include one-pot procedures and the use of advanced catalytic systems.
One-Pot Synthesis Innovations for Related Compounds
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound is not prominently documented, innovations in related areas provide a blueprint for potential development.
For instance, a direct one-pot approach for synthesizing N-substituted amidoximes from carboxylic acids has been developed. nih.gov This method uses a Ph₃P–I₂-mediated dehydrative condensation, followed by reaction with hydroxylamine (B1172632) hydrochloride, to afford the product under mild conditions and in short reaction times. nih.gov Similarly, the one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved through a Pd-catalyzed tandem bromination-hydroxycarbonylation reaction. nih.govresearchgate.net These examples demonstrate the power of tandem reactions and one-pot procedures to construct complex molecules from simple starting materials efficiently.
A polymer-assisted solution-phase (PASP) synthesis has been used to create a library of functionalized diaminobenzamides in a multi-step, one-pot fashion, employing sequestering resins to simplify purification. nih.gov Such strategies could be adapted for the synthesis of this compound analogues, enabling rapid generation of a library of related compounds.
Catalytic Approaches in the Synthesis of this compound Derivatives
The development of catalytic methods for amide bond formation is a major focus of modern synthetic chemistry, aiming to replace stoichiometric activating reagents with more sustainable catalytic alternatives. mdpi.com
A variety of catalysts have been shown to be effective for direct amidation reactions, which could be applied to the synthesis of this compound and its derivatives:
Boronic Acid Catalysts: Arylboronic acids and alkylboronic acids have been identified as effective catalysts for amide condensation between carboxylic acids and amines, particularly for α- or β-hydroxycarboxylic acids. google.com These catalysts facilitate the dehydration reaction under reflux conditions, often with azeotropic removal of water.
Metal-Based Catalysts: Zirconium- and hafnium-based Lewis acid catalysts have demonstrated high efficiency in direct amidation reactions under relatively mild conditions. mdpi.com Nickel/NHC catalytic systems have also been used for the direct amidation of esters. mdpi.com
Organocatalysts: Diselenide derivatives have been used as organocatalysts for dehydrative amidation, avoiding the need for metal co-catalysts. mdpi.com
The table below summarizes various catalytic systems applicable to the synthesis of amide derivatives.
| Catalyst System | Substrates | Conditions | Key Features |
| Arylboronic Acid | Mandelic acid, 2-phenylethylamine | Toluene, reflux with water removal | Promotes dehydration; catalyst C showed quantitative yield in a model reaction. google.com |
| Ni(cod)₂ / IPr | Methyl esters, amines | Toluene, 140 °C | Broad functional group tolerance; no external base required. mdpi.com |
| Zr/Hf-based POMs | Carboxylic acids, amines | DMSO, 70 °C | Low catalyst loading (1 mol%); reusable catalyst. mdpi.com |
| gem-diboronic acid | Amino acids | Toluene, 65 °C | Effective for peptide synthesis with low epimerization. mdpi.com |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Several aspects of the synthesis of this compound can be viewed through a green chemistry lens:
Catalysis: The shift from stoichiometric coupling reagents to catalytic systems for amide bond formation is a core green chemistry strategy. mdpi.com Catalytic amounts of boronic acids or metal complexes reduce waste and improve atom economy. google.com
One-Pot Reactions: As discussed, one-pot syntheses minimize solvent usage and waste generation from intermediate purification steps, leading to a more environmentally benign process. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Direct amidation reactions that produce only water as a byproduct are highly atom-economical compared to methods that use coupling reagents, which generate significant byproducts. nih.gov
Alternative Reagents and Reaction Conditions: A recently developed green technology for amide bond formation involves the use of a simple dithiocarbamate (B8719985) to form a thioester intermediate in a one-pot process. rsc.orgnih.gov This method avoids traditional, often hazardous, coupling reagents and their byproducts. nih.gov The use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves in the synthesis of related furanones, also aligns with green principles as they are easily separated and can often be reused. rsc.org
By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable.
Atom Economy Maximization in this compound Synthesis
Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all reactant atoms into the final desired product. chemrxiv.org In the synthesis of this compound, which involves forming an amide bond between the amine group of 5-aminosalicylic acid and a propanoyl source, maximizing atom economy is a key challenge. nih.gov
Traditional amide synthesis methods often employ stoichiometric quantities of activating reagents like carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU). ucl.ac.uk While effective, these methods exhibit poor atom economy as the activating agent is converted into a high molecular weight byproduct that is discarded as waste. ucl.ac.ukprimescholars.com
To overcome this, research has focused on developing catalytic methods for direct amide formation. sigmaaldrich.com These approaches are inherently more atom-economical. For instance, catalytic direct amidation between a carboxylic acid and an amine ideally produces only water as a byproduct, approaching 100% atom economy. ucl.ac.uk
Key strategies for maximizing atom economy include:
Catalytic Dehydrative Coupling: Using catalysts, such as those based on boron researchgate.netcore.ac.uk or certain metals, to directly form the amide bond from the parent carboxylic acid and amine, eliminating water as the sole byproduct.
Dehydrogenative Coupling: Ruthenium-catalyzed reactions that couple an amine with an alcohol can produce the desired amide with the liberation of only hydrogen gas (H₂), a highly atom-economical process. sigmaaldrich.com
Activated Alkyne Coupling: An innovative method uses alkynes as activating agents in the presence of a ruthenium catalyst. This process converts the carboxylic acid and amine into the amide, generating only a small, volatile byproduct like acetaldehyde, which is a significant improvement over traditional coupling agents. nih.govresearchgate.net
Table 1: Comparison of Atom Economy in Amide Synthesis Methods
| Method | Activating Agent/Catalyst | Byproducts | Atom Economy |
|---|---|---|---|
| Traditional Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Urea (B33335) derivative | Low ucl.ac.uk |
| Traditional Coupling | Thionyl Chloride (SOCl₂) | SO₂ + HCl | Low ucl.ac.uk |
| Catalytic Direct Amidation | Boronic Acid Catalyst | Water (H₂O) | High researchgate.netcore.ac.uk |
| Catalytic Dehydrogenative Coupling | Ruthenium Catalyst | Hydrogen (H₂) | High sigmaaldrich.com |
| Catalytic Alkyne Activation | Ruthenium Catalyst + Acetylene | Acetaldehyde | High nih.govresearchgate.net |
Solvent Selection and Minimization Strategies
Solvent choice is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. humanjournals.com
In the synthesis of this compound and its analogues, a shift away from conventional solvents like tetrahydrofuran (B95107) (THF) is being pursued. researchgate.net Strategies for greener solvent use include:
Solvent-Free Reactions: Performing reactions without a solvent medium is the most effective minimization strategy. Stoichiometric, solvent-free protocols for acylation reactions have been developed, significantly reducing waste. nih.govorientjchem.org These methods often require only the reactants and a catalyst. orientjchem.org
Use of Water: When a solvent is necessary, water is an excellent green choice due to its safety, availability, and low environmental impact. Efficient acylation of amines and phenols has been demonstrated in water. researchgate.net
Bio-Based Solvents: A novel and sustainable approach involves using nature-derived products as reaction media. nih.gov For N-acetylation of amino acids, a reaction analogous to the formation of the target compound, solvents derived from fruit juices and peel extracts (such as lemon juice or apple peel extract) have been used successfully. researchgate.netnih.gov These bio-solvents can offer high yields under mild conditions. nih.gov
Table 2: Green Classification of Solvents Relevant to Amide Synthesis
| Solvent | Classification | Rationale |
|---|---|---|
| Dichloromethane, Chloroform | Hazardous | Suspected carcinogens, environmentally persistent. |
| Tetrahydrofuran (THF) | Problematic | Forms explosive peroxides. researchgate.net |
| Toluene | Problematic | Toxic, derived from petrochemicals. researchgate.net |
| Water | Recommended | Non-toxic, non-flammable, readily available. orientjchem.orgresearchgate.net |
| Ethanol | Recommended | Renewable, low toxicity. nih.gov |
| Isopropenyl Acetate | Greener Alternative | Acts as both reagent and solvent, produces a less harmful byproduct (acetone). nih.gov |
| Bio-Based Solvents (e.g., Lemon Juice) | Recommended/Emerging | Renewable, biodegradable, non-toxic. researchgate.netnih.gov |
Waste Prevention and Byproduct Reduction
The first principle of green chemistry is the prevention of waste, which is intrinsically linked to atom economy. humanjournals.com In the synthesis of this compound, waste primarily originates from stoichiometric reagents and unwanted side-products.
The most impactful strategy for waste prevention is the move from stoichiometric reagents to catalytic systems. sigmaaldrich.comucl.ac.uk A catalyst, used in small amounts, can facilitate a reaction multiple times, whereas a stoichiometric reagent is consumed in a 1:1 ratio with the reactant, generating an equivalent amount of waste. primescholars.com
Specific methods for byproduct reduction include:
Avoiding Stoichiometric Coupling Reagents: As discussed, replacing reagents like EDC, HATU, and thionyl chloride with catalytic alternatives eliminates the generation of urea or sulfur-based waste products. ucl.ac.uk
Redox-Neutral Processes: Catalytic redox amidations can form the amide bond without generating stoichiometric byproducts. nih.gov Similarly, ruthenium-catalyzed dehydrogenative coupling of alcohols and amines produces only hydrogen gas, a clean byproduct that does not require disposal. sigmaaldrich.com
Greener Reagents: The choice of acylating agent is crucial. Acetic anhydride is commonly used, but it produces acetic acid as a byproduct, which can be difficult to remove. nih.gov A greener alternative is isopropenyl acetate. It performs the same acylation but generates acetone (B3395972) as the only byproduct, which is less hazardous and more easily removed by distillation. nih.gov
Catalytic One-Pot Reactions: The synthesis of the precursor 2-hydroxy-5-aminobenzoic acid can be achieved via a Kolbe-Schmitt reaction. google.com Modern variations of this process utilize catalytic carriers to improve efficiency and simplify purification, thereby reducing waste from side reactions and complex workup procedures. google.com
Derivatization Minimization
Unnecessary derivatization, such as the use of protecting groups, adds steps to a synthesis, increases material consumption, and generates additional waste. ucl.ac.uk The synthesis of this compound from 5-aminosalicylic acid is a prime candidate for derivatization minimization, as the starting material possesses three reactive sites: an amine, a hydroxyl group, and a carboxylic acid.
A non-selective acylation could lead to undesired reactions at the hydroxyl group in addition to the target amine. Traditional synthetic routes might address this by:
Protecting the hydroxyl group (e.g., as an ether or ester).
Performing the amidation reaction on the amine.
Deprotecting the hydroxyl group to yield the final product.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Hydroxy-5-propanamidobenzoic acid, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete structural assignment.
The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the propanamido group, and the acidic protons of the hydroxyl and carboxylic acid groups.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C6 position, being ortho to the hydroxyl group, is expected to appear as a doublet. The proton at the C4 position, situated between the carboxylic acid and the propanamido group, would likely be a doublet of doublets. The proton at the C3 position, ortho to the carboxylic acid group, would also appear as a doublet. The electron-donating hydroxyl group and the electron-withdrawing carboxylic and amide groups will influence the precise chemical shifts of these aromatic protons.
Propanamido Group Protons: This group consists of an NH proton, a methylene (B1212753) group (CH₂), and a methyl group (CH₃). The NH proton will appear as a singlet, and its chemical shift can be variable due to hydrogen bonding. The CH₂ group, being adjacent to the carbonyl group, will be a quartet coupled to the neighboring CH₃ protons. The CH₃ group will present as a triplet, coupled to the CH₂ protons.
Acidic Protons: The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups are acidic and their signals are often broad. Their chemical shifts can vary significantly with concentration, solvent, and temperature due to hydrogen bonding and exchange with residual water in the solvent.
Predicted ¹H NMR Chemical Shift Ranges:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Phenolic Hydroxyl (-OH) | 9.0 - 11.0 | Broad Singlet |
| Amide (NH) | 7.5 - 8.5 | Singlet |
| Aromatic (H3, H4, H6) | 6.8 - 8.0 | Multiplets |
| Methylene (-CH₂-) | 2.2 - 2.6 | Quartet |
| Methyl (-CH₃) | 1.0 - 1.3 | Triplet |
This table represents predicted values based on the analysis of similar structures and general NMR principles.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
Carbonyl Carbons: The spectrum will show two signals in the downfield region corresponding to the carbonyl carbons of the carboxylic acid and the amide groups. The carboxylic acid carbonyl carbon is typically found at a slightly higher chemical shift than the amide carbonyl carbon.
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons attached to the hydroxyl (C2) and carboxylic acid (C1) groups will be significantly deshielded. The carbon bearing the propanamido group (C5) will also be influenced. The remaining aromatic carbons (C3, C4, C6) will appear at chemical shifts typical for substituted benzene rings.
Aliphatic Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the propanamido group will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Amide (C=O) | 165 - 175 |
| Aromatic (C1-C6) | 110 - 160 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 10 - 20 |
This table represents predicted values based on the analysis of similar structures and general NMR principles. hmdb.canp-mrd.orgnp-mrd.orgchemicalbook.com
For an unambiguous assignment of all proton and carbon signals, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the propanamido side chain and the spin systems of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between the propanamido group and the aromatic ring, and for assigning the quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons (C1, C2, C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule, particularly the orientation of the propanamido side chain relative to the aromatic ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and amide functional groups. The interpretation is based on comparing the observed bands with known vibrational frequencies for these groups in similar chemical environments. researchgate.netnist.govfarmaceut.orgresearchgate.netnist.govnih.gov
O-H Stretching: A very broad absorption band is expected in the region of 3500-2500 cm⁻¹ due to the stretching vibrations of the hydroxyl group of the carboxylic acid, which is typically involved in strong hydrogen bonding. The phenolic hydroxyl O-H stretch may appear as a sharper band within this broad envelope or as a distinct peak around 3200-3400 cm⁻¹, depending on the extent of intramolecular and intermolecular hydrogen bonding.
N-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear as a moderate to sharp band around 3300 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations will be observed as a group of weak to moderate bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanamido group will appear just below 3000 cm⁻¹.
C=O Stretching: Two distinct and strong carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected in the range of 1700-1680 cm⁻¹. The amide C=O stretch (Amide I band) typically appears around 1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.
N-H Bending: The N-H bending vibration of the amide (Amide II band) is expected in the region of 1550-1510 cm⁻¹.
C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic hydroxyl group will result in strong bands in the 1300-1200 cm⁻¹ region.
Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3500 - 2500 (broad) |
| Phenolic Hydroxyl | O-H Stretch | 3400 - 3200 |
| Amide | N-H Stretch | ~3300 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Carboxylic Acid | C=O Stretch | 1700 - 1680 |
| Amide | C=O Stretch (Amide I) | ~1650 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Amide | N-H Bend (Amide II) | 1550 - 1510 |
| Carboxylic/Phenolic | C-O Stretch | 1300 - 1200 |
This table represents expected values based on the analysis of similar structures and general FT-IR correlation tables.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for characterizing the aromatic ring and the carbon backbone. researchgate.net
Aromatic Ring Vibrations: The symmetric breathing vibration of the benzene ring typically gives a strong and sharp signal in the Raman spectrum, which can be a characteristic fingerprint of the aromatic system. Other C=C stretching and C-H in-plane bending vibrations of the ring will also be Raman active.
C=O Stretching: The carbonyl stretching vibrations of the carboxylic acid and amide groups are also expected to be visible in the Raman spectrum, although they may be weaker than in the FT-IR spectrum.
Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the propanamido side chain will also contribute to the Raman spectrum.
A combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, aiding in a thorough structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns upon ionization. For this compound, which has a molecular weight of 209.2 g/mol , Electrospray Ionization (ESI) mass spectrometry provides critical data.
In positive-ion ESI mass spectrometry, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this corresponds to a prominent peak at a mass-to-charge ratio (m/z) of 210. The analysis also reveals the formation of a sodium adduct, [M+Na]⁺, at m/z 232.
Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 210) induces fragmentation, offering valuable structural information. A characteristic fragmentation pathway involves the loss of a water molecule (H₂O), resulting in a significant fragment ion at m/z 192, [M+H–H₂O]⁺. Further fragmentation can lead to the loss of a carbon monoxide (CO) molecule, which is indicative of the carboxylic acid group, or other characteristic losses from the propionamide (B166681) side chain. The presence of a fragment ion at m/z 136 is attributed to the further loss of a propenoyl group ([M+H–H₂O–CH₃CHCO]⁺) from the ion at m/z 192. Another observed fragmentation is the loss of a carboxyl group (CO₂) to produce an ion at m/z 166.
A summary of the key mass spectrometry data is presented in the interactive table below.
| Ion Type | Fragmentation | m/z Ratio | Relative Abundance |
| Protonated Molecule | [M+H]⁺ | 210 | 100% |
| Sodium Adduct | [M+Na]⁺ | 232 | - |
| Fragment Ion | [M+H–H₂O]⁺ | 192 | 100% (in MS/MS) |
| Fragment Ion | [M+H–CO₂]⁺ | 166 | - |
| Fragment Ion | [M+H–H₂O–CH₃CHCO]⁺ | 136 | - |
Data derived from studies on N-acyl-5-ASAs.
X-ray Crystallography for Solid-State Structure Determination
Despite extensive searches, detailed single-crystal X-ray diffraction data for this compound is not publicly available in the referenced literature. The determination of the crystal structure through SCXRD is essential for unequivocally defining the molecular geometry, bond lengths, and bond angles in the solid state. This information is the foundation for understanding the supramolecular assembly.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Information regarding the unit cell parameters, space group, and other crystallographic data for this compound could not be located in the surveyed scientific literature.
Supramolecular Interactions in Crystal Packing
Without crystallographic data, a definitive analysis of the supramolecular interactions, such as π-π stacking or other non-covalent interactions that dictate the crystal packing, cannot be performed.
Hydrogen Bonding Networks in Crystalline Arrangements
The molecular structure of this compound, featuring carboxylic acid, hydroxyl, and amide functional groups, suggests a high potential for extensive hydrogen bonding. These interactions would be critical in forming a stable, three-dimensional crystalline lattice. However, the specific details of the hydrogen bonding network remain undetermined in the absence of a crystal structure.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of a crystallographic information file (CIF). As no such file has been found for this compound, a Hirshfeld surface analysis and the subsequent detailed breakdown of intermolecular contacts are not possible at this time.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of molecular properties at the electronic level. These methods are instrumental in predicting the behavior of compounds like 2-Hydroxy-5-propanamidobenzoic acid.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and electronic properties of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
Table 1: Representative Theoretical Bond Parameters for a Substituted Benzoic Acid Derivative
| Parameter | Value |
| C=O Bond Length (Carboxyl) | ~1.21 Å |
| C-O Bond Length (Carboxyl) | ~1.35 Å |
| O-H Bond Length (Carboxyl) | ~0.97 Å |
| C-N Bond Length (Amide) | ~1.36 Å |
| N-H Bond Length (Amide) | ~1.01 Å |
| C=O Bond Length (Amide) | ~1.24 Å |
Note: These are generalized, expected values and not specific to this compound due to a lack of direct studies.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen and nitrogen atoms of the substituents, which are regions of high electron density. The LUMO is likely distributed over the carboxylic acid and amide groups, which can act as electron-accepting sites.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Electrostatic Potential (ESP) Mapping
Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the amide carbonyl. These regions are potential sites for hydrogen bonding and interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amide groups, making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound were found, this approach could be applied to its derivatives to predict their potential biological activities.
A QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules and then using statistical methods to build a mathematical model that relates these descriptors to their known activities. Such models can then be used to predict the activity of new, untested derivatives, guiding the design of more potent compounds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.
For this compound, an MD simulation in an aqueous environment could reveal the dynamics of the intramolecular hydrogen bond and how the molecule interacts with surrounding water molecules. If a biological target were identified, MD simulations could be employed to study the binding mode and stability of the compound within the active site of the protein, providing insights into its mechanism of action at a molecular level.
Conformational Analysis of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the presence of rotatable bonds in the propanamide side chain and the carboxylic acid group allows for a variety of spatial orientations.
Theoretical calculations, such as those employing semi-empirical methods or more rigorous density functional theory (DFT), can be used to map the potential energy surface of the molecule. By systematically rotating the flexible bonds and calculating the energy of each resulting conformation, a set of low-energy, stable structures can be identified. For N-acyl derivatives of 5-aminosalicylic acid, the planarity of the amide bond and the potential for intramolecular hydrogen bonding between the amide, hydroxyl, and carboxylic acid groups are significant factors in determining the most stable conformers. The relative orientation of these functional groups influences the molecule's polarity, solubility, and ability to interact with biological macromolecules.
A representative table of dihedral angles for a likely low-energy conformer of this compound is presented below, based on the analysis of structurally similar compounds.
| Dihedral Angle | Description | Predicted Value (degrees) |
| O=C-N-C (amide) | Defines the planarity of the amide bond | ~180 |
| C-C-N-H (amide) | Orientation of the amide proton | ~0 or ~180 |
| C-C-C-O (carboxyl) | Orientation of the carboxylic acid group | ~0 or ~180 |
| C-N-C-C (side chain) | Torsion of the propanamide side chain | Variable |
Ligand-Protein Interaction Dynamics for Related Compounds
While static docking studies provide a snapshot of a ligand binding to a protein, molecular dynamics (MD) simulations offer a dynamic view of this process, revealing the flexibility of both the ligand and the protein over time. dovepress.com These simulations can elucidate the pathways of ligand entry and exit from a binding site, the stability of key interactions, and the role of solvent molecules.
For compounds structurally related to this compound, such as other salicylates and benzamides, MD simulations have been instrumental in understanding their mechanisms of action. researchgate.netrsc.orgnih.govnih.gov For instance, MD simulations of salicylate (B1505791) derivatives interacting with lipid bilayers have shown how these molecules partition into the membrane interface, affecting its electrical and mechanical properties. nih.gov This is particularly relevant for understanding how drugs cross cellular membranes to reach their targets.
In the context of protein binding, MD simulations can reveal allosteric effects, where binding at one site influences the conformation and activity at a distant site. dovepress.com For benzamide (B126) derivatives, simulations have helped to understand the binding process to enzymes like trypsin, identifying intermediate metastable states that occur before the final, stable binding pose is achieved. nih.gov These dynamic insights are crucial for designing molecules with improved binding kinetics and residence times at their biological targets. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, ionic interactions, and water bridges. researchgate.net
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For this compound and its analogs, docking studies have been performed against several potential biological targets.
A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). mdpi.com A more negative binding energy generally indicates a more stable and favorable interaction. Docking studies on derivatives of 5-aminosalicylic acid (a close structural analog of the title compound) have explored their binding to enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net
For example, studies have shown that modifying the acyl group in N-acyl-5-aminosalicylic acids can significantly influence their binding affinity and selectivity for COX-2 over COX-1. nih.gov This is a critical aspect in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. Furthermore, docking has been used to predict the binding of 5-aminosalicylamide derivatives to the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov
The following table summarizes representative predicted binding affinities for related 5-aminosalicylate (B10771825) derivatives with various biological targets.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| N-acyl-5-aminosalicylamides | COX-2 | -8.5 to -10.2 | nih.gov |
| Fatty acid derivatives of 5-ASA | COX-1 | -7.8 to -8.5 | researchgate.net |
| Fatty acid derivatives of 5-ASA | COX-2 | -8.9 to -9.7 | researchgate.net |
| 5-aminosalicylamide-4-thiazolinone hybrids | EGFR | -7.5 to -9.1 | nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic interactions.
For derivatives of 5-aminosalicylic acid binding to COX enzymes, docking studies have identified key interactions. nih.govresearchgate.net The carboxylic acid group of the salicylate moiety typically forms a crucial hydrogen bond with a conserved arginine residue (e.g., Arg120 in COX-1) and a tyrosine residue (e.g., Tyr355) in the active site. The amide portion of the ligand can form additional hydrogen bonds and hydrophobic interactions within the active site channel, contributing to both affinity and selectivity. For instance, in the binding of fatty acid derivatives of 5-ASA to COX-2, hydrogen bonds with residues like Ser353 and Gln192 have been observed. researchgate.net
In the context of EGFR, the salicylamide (B354443) scaffold can interact with key residues in the ATP-binding site, such as threonine and aspartic acid, through hydrogen bonding, while the substituted phenyl rings can engage in hydrophobic interactions. nih.gov
A summary of key interacting residues for related compounds is provided in the table below.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| COX-1 | Arg120, Tyr355, Met522 | Hydrogen bond, Hydrophobic | researchgate.net |
| COX-2 | Tyr385, Ser530, Arg120 | Hydrogen bond, Hydrophobic | nih.gov |
| 5-LOX | His367, His372, His550 | Coordination with Fe ion, Hydrogen bond | nih.gov |
| EGFR | Thr790, Asp855, Met793 | Hydrogen bond, Hydrophobic | nih.gov |
Biological Activity and Mechanistic Insights
In Vitro Biological Activity Evaluation
The initial assessment of a compound's therapeutic potential often begins with in vitro studies, which are conducted in a controlled environment outside of a living organism, such as a test tube or petri dish. These studies are crucial for determining the direct effects of a compound on specific biological components like enzymes and receptors, as well as on cellular functions.
Enzyme Inhibition Studies
Enzymes are critical biological catalysts, and their inhibition is a key mechanism for many drugs. In the case of anti-inflammatory agents, cyclooxygenase (COX) enzymes are a primary target. Research has explored the interaction of 2-Hydroxy-5-propanamidobenzoic acid derivatives with these enzymes.
Computational docking studies have been employed to predict the binding affinity of derivatives of this compound to the COX-2 receptor. mdpi.comnih.gov These in silico analyses suggest that modifications to the propanamide side chain, such as the introduction of larger groups like phenyl and benzyl, could enhance the compound's selectivity for COX-2. nih.gov The underlying principle is that selective COX-2 inhibition can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comnih.gov
| Compound Derivative | Target Enzyme | Study Type | Predicted Outcome |
| Phenyl derivative | COX-2 | Molecular Docking | Increased selectivity and binding affinity |
| Benzyl derivative | COX-2 | Molecular Docking | Increased selectivity and binding affinity |
Receptor Modulation Investigations
Beyond enzyme inhibition, the modulation of cellular receptors is another avenue through which therapeutic compounds can exert their effects. While specific receptor modulation studies for this compound are not extensively detailed in the available literature, the broader class of salicylate (B1505791) derivatives has been studied for various receptor interactions. The focus for derivatives of this compound has primarily been on its enzyme-inhibiting capabilities as the principal mechanism for its biological activity. mdpi.comnih.gov
Cellular Assays for Biological Response Assessment
To understand how a compound affects whole cells, researchers utilize cellular assays. These tests can measure a range of biological responses, from cell viability to the inhibition of inflammatory processes. For derivatives of this compound, cellular assays would be a logical next step after initial enzyme inhibition screening to confirm their anti-inflammatory potential in a cellular context. For instance, assays using cells like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) are common for evaluating the inhibition of pro-inflammatory mediators. mdpi.com
Preclinical Research and Target Identification
Following promising in vitro results, preclinical research in animal models is conducted to evaluate a compound's efficacy and to further elucidate its mechanism of action in a living system.
Identification of Molecular Targets and Pathways
The primary molecular target identified for derivatives of this compound is the cyclooxygenase-2 (COX-2) enzyme. mdpi.comnih.gov By inhibiting COX-2, the compound effectively blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com This mechanism is a well-established pathway for the action of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Computational studies have been instrumental in predicting and analyzing the binding interactions within the active site of the COX-2 enzyme, providing a molecular basis for the observed anti-inflammatory effects. mdpi.comnih.gov
Medicinal Chemistry and Drug Discovery Applications
Role as a Lead Compound or Scaffold in Drug Discovery Pipelines
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The 2-hydroxybenzoic acid framework is a key component of a promising new chemical scaffold for developing selective inhibitors of SIRT5, a deacetylase involved in metabolic pathways and a potential target for diseases like cancer. nih.gov
The journey from an initial "hit" in a high-throughput screen to a viable "lead" compound is a critical phase in drug discovery. upmbiomedicals.com This process, often called hit-to-lead (H2L), involves refining initial screening hits to improve potency, selectivity, and drug-like properties. oncodesign-services.comdrugtargetreview.com For instance, a derivative of 2-hydroxybenzoic acid, compound 11, was identified as a novel and selective inhibitor of SIRT5 through a thermal shift screening assay. nih.gov This initial hit showed moderate inhibitory activity against SIRT5 and high selectivity over other sirtuin isoforms (SIRT1, 2, and 3). nih.gov The identification of such hits is the first step, followed by a rigorous process of hit triage and characterization to select the most promising candidates for further development. oncodesign-services.comdrugtargetreview.com
The process typically begins with screening large compound libraries to identify initial hits, which can number in the hundreds or thousands. upmbiomedicals.com These hits are then grouped by structural similarity and ranked based on factors like potency and target affinity. upmbiomedicals.com The goal is to narrow down the large number of initial hits to a small number of potent and selective lead compounds. upmbiomedicals.com
Once a lead compound is identified, lead optimization is undertaken to enhance its desired characteristics, such as efficacy and selectivity, while minimizing undesirable properties. patsnap.com This is a pivotal phase that aims to transform a promising molecule into a viable drug candidate. patsnap.com A key strategy in lead optimization is structure-based drug design, which involves modifying the chemical structure to improve binding affinity with the biological target. patsnap.com
In the case of the SIRT5 inhibitor based on the 2-hydroxybenzoic acid scaffold, a lead optimization campaign was carried out to improve the potency of the initial hit, compound 11. nih.gov This effort led to the development of compound 43, which demonstrated a 10-fold increase in potency compared to the original hit. nih.gov This highlights the importance of iterative cycles of design, synthesis, and testing to refine the lead compound.
Structural simplification is another powerful strategy in lead optimization, aimed at removing non-essential parts of a molecule to improve its pharmacokinetic profile and reduce molecular complexity. nih.gov This can lead to compounds with better market success. nih.gov
Development of Therapeutic Agents Based on 2-Hydroxy-5-propanamidobenzoic Acid Scaffold
The versatile this compound scaffold has been explored for the development of various therapeutic agents, including prodrugs and analogs designed for specific diseases.
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. nih.gov This approach is often used to overcome issues such as poor solubility, instability, or lack of site-specificity. nih.govnih.gov The design of prodrugs can be a nonspecific chemical approach or a targeted strategy to deliver the drug to a specific enzyme or transporter. nih.gov
For example, in the development of anticancer agents based on a 2-(hydroxyl substituted phenyl)quinolin-4-one scaffold, the presence of a hydroxyl group was intentionally included. nih.gov This functional group allows for the conversion of the potent compound into a water-soluble and stable hydrophilic prodrug, potentially improving its delivery and efficacy. nih.gov
Analog design involves creating molecules that are structurally similar to a lead compound but have modified properties to target specific diseases. By making systematic changes to the scaffold of this compound, researchers can develop analogs with improved activity against particular therapeutic targets.
For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid were synthesized with the aim of creating novel non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced selectivity for cyclooxygenase 2 (COX-2), which could lead to fewer side effects. mdpi.com
Pharmacodynamic Studies in Preclinical Models
Pharmacodynamic studies investigate what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. In preclinical models, these studies are crucial for understanding the therapeutic potential of a new compound.
For the SIRT5 inhibitor program, pharmacodynamic studies were essential. The initial hit, compound 11, was found to stabilize the SIRT5 protein in a dose-dependent manner. nih.gov Further preclinical evaluation would involve assessing the compound's effects in cellular and animal models of diseases where SIRT5 plays a role, such as cancer. nih.gov Similarly, for the anticancer lead compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, studies suggested a mechanism of action similar to the antimitotic drug vincristine. nih.gov
Bioavailability and Metabolism in Early-Stage Research
Early-stage research into the bioavailability and metabolism of this compound and its analogs has been primarily conducted in animal models, providing foundational knowledge for its potential as a therapeutic agent. These studies, employing advanced analytical techniques, have begun to map the metabolic fate and excretion pathways of this class of compounds.
Detailed Research Findings
Initial investigations into a related compound, 2-(2-hydroxypropanamido) benzoic acid (HPABA), in rats laid the groundwork for understanding the metabolism of this structural class. Following a single oral administration, a comprehensive analysis of plasma, urine, feces, and bile was performed using ultra-high-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry (UHPLC-FT-ICR-MS). nih.gov This study successfully identified the parent drug and a total of 13 metabolites, comprising 3 phase I and 10 phase II metabolites. nih.gov The identified metabolic pathways for HPABA in rats included decarboxylation, hydroxylation, dehydrogenation, glucuronidation, glycine (B1666218) conjugation, and N-acetyl conjugation. nih.gov
Further research focused on a fluorinated analog, 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (HFBA), to explore how structural modifications impact metabolism and excretion, particularly focusing on its stereoisomers (R- and S-HFBA). nih.govresearchgate.net These studies revealed that the introduction of a trifluoromethyl group appeared to enhance metabolic stability compared to the parent compound, HPABA. researchgate.net
In studies with the enantiomers of HFBA, significant differences in their excretion and metabolism were observed. nih.govresearchgate.net Following oral administration in rats, the primary route of excretion for both enantiomers was via urine. nih.govresearchgate.net The total cumulative excretion for R-HFBA was 65.8% of the administered dose, while for S-HFBA it was 58.5%. nih.govresearchgate.net
Metabolite profiling of the HFBA enantiomers also showed stereoselectivity. For S-HFBA, eight metabolites were identified, arising from glucuronidation, glycine conjugation, and N-acetyl conjugation. nih.govresearchgate.net In contrast, only seven metabolites were detected for R-HFBA, which did not include a glycine conjugate. nih.govresearchgate.net
The table below summarizes the cumulative excretion of R- and S-HFBA in rats.
| Excretion Route | R-HFBA (% of Dose) | S-HFBA (% of Dose) |
| Urine | 40.2 | 31.7 |
| Bile | 11.3 | 7.4 |
| Feces | 14.3 | 19.4 |
| Total | 65.8 | 58.5 |
The identified metabolic pathways for the enantiomers of HFBA are detailed in the following table.
| Metabolic Pathway | R-HFBA | S-HFBA |
| Glucuronidation | Detected | Detected |
| Glycine Conjugation | Not Detected | Detected |
| N-acetyl Conjugation | Detected | Detected |
These early findings provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds, highlighting the influence of stereochemistry and structural modifications on their pharmacokinetic profiles.
Emerging Research Areas and Future Directions
Integration with Advanced Screening Technologies
The discovery and optimization of novel bioactive compounds have been revolutionized by advanced screening technologies. For a molecule like 2-Hydroxy-5-propanamidobenzoic acid, high-throughput screening (HTS) methodologies offer a rapid pathway to uncover its biological potential. While specific HTS campaigns for this exact compound are not yet widely published, the principles are well-established from research on structurally related molecules.
A pertinent example is the development of an HTS method for R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate for certain herbicides. nih.gov In that study, researchers devised a colorimetric assay based on the oxidation of the hydroxylated aromatic product, which allowed for the rapid screening of microbial mutants with enhanced biosynthetic capabilities. nih.gov This approach, where a specific chemical feature (in this case, the phenol (B47542) group) is used to generate a measurable signal, could be adapted for this compound. For instance, screening for inhibitors or enhancers of enzymes that interact with the salicylic (B10762653) acid or amide portions of the molecule could be envisioned.
The data below illustrates a hypothetical HTS setup for identifying microbial strains that efficiently produce hydroxylated aromatic compounds, a model that could be adapted for derivatives of this compound.
Table 1: High-Throughput Screening Model for Hydroxylated Aromatic Compound Production
| Parameter | Condition | Rationale |
| Microorganism Library | Chemically mutagenized or genetically engineered strains | To generate a diverse pool of candidates with varied metabolic activities. |
| Substrate | A suitable precursor to this compound | To assess the specific biotransformation of interest. |
| Assay Principle | Colorimetric reaction based on phenol oxidation | Enables rapid, plate-based quantification of the desired product. nih.gov |
| Detection Wavelength | 570 nm | Corresponds to the absorbance maximum of the colored product in the model system. nih.gov |
| Positive Control | Strain with known hydroxylation activity | To validate assay performance and normalize results. |
| Negative Control | Wild-type strain or media blank | To establish a baseline and identify false positives. |
This systematic approach allows for the screening of thousands of candidates, accelerating the discovery of strains or conditions that could be vital for the industrial-scale production or for identifying new biological activities of this compound and its derivatives.
Potential in Supramolecular Chemistry and Material Science
The inherent hydrogen-bonding capabilities of the carboxylic acid, hydroxyl, and amide groups in this compound make it a compelling candidate for applications in supramolecular chemistry and material science. Salicylic acid itself has been shown to induce the formation of supramolecular hydrogels from worm-like micelles. rsc.orgresearchgate.net These gels are formed through non-covalent interactions, creating dynamic, responsive materials. rsc.orgresearchgate.net
The propanamide substituent at the 5-position of the salicylic acid ring in this compound introduces an additional site for hydrogen bonding, potentially leading to more complex and robust self-assembling structures. Research on other amide-containing molecules has demonstrated the profound impact of amide connectivity on the self-assembly behavior of supramolecular polymers. nih.gov Depending on the orientation of the amide group, different types of aggregates (such as J-aggregates or H-aggregates) can be formed, leading to materials with distinct properties. nih.gov
The potential exists for this compound to self-assemble into various structures, such as nanofibers, nanotubes, or responsive gels, driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings. These materials could find applications in drug delivery, tissue engineering, and as smart materials that respond to external stimuli like pH or temperature.
Exploration in Chemical Biology Probes
The development of chemical probes is essential for dissecting complex biological processes. The structure of this compound suggests its potential as a scaffold for such probes. The salicylic acid moiety is a known pharmacophore that interacts with a variety of biological targets. By modifying the propanamide group with reporter tags (e.g., fluorophores, biotin) or reactive groups, derivatives of this compound could be designed to investigate biological systems.
For example, salicylamide (B354443), a related compound, is known to inhibit microsomal UDP-glucuronosyltransferase. medchemexpress.com This indicates that the salicylamide core can be recognized by specific enzymes. By analogy, this compound derivatives could be developed as probes to study the activity and localization of various enzymes or receptor proteins.
Furthermore, the field of enzyme-instructed self-assembly (EISA) offers another avenue for exploration. nih.gov In EISA, a precursor molecule is transformed by a specific enzyme into a self-assembling unit, leading to the formation of supramolecular structures at a target site. nih.gov A phosphorylated derivative of this compound could potentially serve as a precursor for phosphatase-instructed self-assembly, forming hydrogels or nanoparticles in the presence of specific cellular enzymes, which could be useful for targeted imaging or therapy.
Computational-Experimental Synergy for Accelerated Discovery
The integration of computational modeling with experimental synthesis and testing provides a powerful synergy for accelerating the discovery and development of new functional molecules. Density Functional Theory (DFT) calculations, for instance, can offer deep insights into the electronic structure, reactivity, and intermolecular interactions of a compound before it is even synthesized.
A study on a related compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, showcased this synergy. mdpi.comnih.govresearchgate.net DFT studies were used to analyze the molecule's frontier molecular orbitals (HOMO-LUMO), which helps in predicting its chemical reactivity and electronic properties. mdpi.comnih.govresearchgate.net The calculations also helped to understand the stabilizing forces within the crystal structure, such as hydrogen bonding and π-π stacking. mdpi.comnih.govresearchgate.net
This same approach can be applied to this compound to predict its properties and guide its application. For example, computational docking studies could predict its binding affinity to various protein targets, while DFT calculations could help in designing derivatives with tailored electronic properties for use in materials science.
Table 2: Predicted Physicochemical Properties and Computational Parameters for this compound
| Property | Predicted Value/Parameter | Significance |
| Molecular Formula | C10H11NO4 | Basic chemical information. epa.gov |
| Average Mass | 209.201 g/mol | Essential for stoichiometric calculations. epa.gov |
| HOMO-LUMO Energy Gap | To be determined via DFT | Predicts chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | To be determined via DFT | Identifies nucleophilic and electrophilic sites for reactions. mdpi.comnih.gov |
| Key Hydrogen Bond Donors | -OH, -COOH, -NH | Sites for supramolecular assembly. |
| Key Hydrogen Bond Acceptors | C=O (amide), C=O (acid), -OH | Sites for supramolecular assembly. |
By combining the predictive power of computational chemistry with targeted experimental validation, the exploration of this compound's potential in the emerging fields discussed can be significantly streamlined, paving the way for novel discoveries and applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydroxy-5-propanamidobenzoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or hydrolysis. For substitution, use sodium hydroxide or potassium carbonate in polar solvents (e.g., DMF or ethanol) to introduce the propanamide group at the 5-position of the salicylic acid backbone. Hydrolysis of precursor esters or amides under acidic (HCl) or basic (NaOH) conditions can yield the final product. Optimization involves varying solvent polarity, temperature (60–100°C), and reaction time (6–24 hours) to maximize yield . Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms functional groups, while HPLC monitors purity .
Q. How can the solubility and stability of this compound be systematically evaluated for experimental use?
- Methodological Answer : Solubility is tested in solvents like water, DMSO, and ethanol using gravimetric or UV-Vis spectrophotometry. Stability studies involve storing the compound under varying pH (2–12), temperatures (4–40°C), and light exposure. Degradation products are analyzed via LC-MS, and kinetic modeling (e.g., Arrhenius plots) predicts shelf life .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbonyl groups (δ 165–175 ppm). IR confirms hydroxyl (3200–3500 cm⁻¹) and amide (1650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (<1 ppm error). X-ray crystallography resolves stereochemistry if crystalline .
Q. How to design a protocol for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Modify the propanamide group via acylation or alkylation. For example, introduce halogens or methyl groups using electrophilic reagents (e.g., N-bromosuccinimide). Monitor reactions via TLC and purify derivatives via column chromatography (silica gel, ethyl acetate/hexane gradient). Test derivatives in bioassays to correlate substituents with activity .
Q. What are the key considerations for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reagent purity (≥95%), solvent drying (molecular sieves), and inert atmospheres (N₂/Ar) for moisture-sensitive steps. Document reaction parameters (e.g., stirring rate, heating method). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like cyclooxygenase-2 (COX-2). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) and compare with known inhibitors .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, assay conditions). Replicate experiments under controlled conditions (e.g., standardized cell viability protocols: MTT assay, 48-hour exposure). Use Bayesian statistics to assess data reliability .
Q. How to design a mechanistic study to evaluate the compound’s antioxidant activity?
- Methodological Answer : Employ DPPH/ABTS radical scavenging assays to quantify antioxidant capacity. Use ESR spectroscopy to detect radical intermediates. Correlate results with electrochemical data (cyclic voltammetry) to identify redox-active groups. Compare with reference antioxidants (e.g., ascorbic acid) .
Q. What advanced techniques characterize the compound’s interactions with serum proteins in pharmacokinetic studies?
- Methodological Answer : Use fluorescence quenching (e.g., bovine serum albumin) to calculate binding constants (Stern-Volmer plots). Validate with isothermal titration calorimetry (ITC) for thermodynamic data. Simulate plasma stability by incubating the compound in human serum (37°C, 24 hours) and analyzing via LC-MS .
Q. How to optimize the compound’s bioavailability through formulation strategies?
- Methodological Answer : Develop nanoemulsions or liposomes using high-pressure homogenization. Assess encapsulation efficiency (ultrafiltration-HPLC) and in vitro release (dialysis membrane method). Perform pharmacokinetic studies in rodent models to compare bioavailability (AUC₀–₂₄) of formulations vs. free compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
